molecular formula C49H59F2NO8 B1244729 Vytorin CAS No. 444313-53-5

Vytorin

Numéro de catalogue B1244729
Numéro CAS: 444313-53-5
Poids moléculaire: 828 g/mol
Clé InChI: PNAMDJVUJCJOIX-IUNFJCKHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A pharmaceutical preparation of ezetimibe and simvastatin that is used in the treatment of HYPERCHOLESTEROLEMIA and HYPERLIPIDEMIAS.

Applications De Recherche Scientifique

Lipid and Cardiovascular Health Research

Vytorin, a combination of ezetimibe and simvastatin, has been a focal point in lipid and cardiovascular health research. The IMPROVE-IT trial emphasized that lower LDL-cholesterol levels are better for high-risk patients, suggesting that ezetimibe might become the preferred additional drug in combination therapy for lipid disorders due to its oral dosage form and cost-effectiveness. This trial showcased the significance of achieving LDL-C goals in high-risk patients. Moreover, it was highlighted that for secondary prevention of atherosclerotic cardiovascular disease (ASCVD), adding ezetimibe to high-intensity statin therapy further reduces LDL-C and cardiovascular risk cost-effectively (Banach et al., 2015) (Fras & Mikhailidis, 2020).

Muscle Safety and Drug Efficacy

A comprehensive review of muscle-related adverse events from numerous clinical trials showed that the incidence of muscle-related clinical and laboratory adverse events or discontinuations due to muscle-related adverse events was no more common in patients taking Vytorin than in those taking simvastatin alone. This indicates that ezetimibe does not enhance or aggravate the muscle effects of simvastatin, suggesting a favorable muscle safety profile for Vytorin (Davidson et al., 2006).

Implications for Diabetic Dyslipidemia

Studies have indicated the importance of combination therapy in managing diabetic dyslipidemia, especially given the high residual risk of cardiovascular disease in individuals with type 2 diabetes despite maximal statin therapy. The role of additional agents such as ezetimibe has been studied extensively, with the IMPROVE-IT trial demonstrating a small but significant improvement in clinical endpoints with the addition of ezetimibe to statins in high-risk patients. This highlights the potential future role of Vytorin in combination therapy for diabetic dyslipidemia (Warraich, Wong, & Rana, 2015).

Safety and Tolerability in Dyslipidemia Treatment

Research has also focused on the safety of ezetimibe and simvastatin combination for the treatment of hypercholesterolemia. The evidence suggests that Vytorin offers limited additional risk compared with simvastatin monotherapy and is considered a safe and efficient choice for dyslipidemia treatment in high-risk and diabetic patients. This highlights the potential of Vytorin as a tolerable treatment option in managing dyslipidemia (Kei, Filippatos, & Elisaf, 2016).

Propriétés

Numéro CAS

444313-53-5

Nom du produit

Vytorin

Formule moléculaire

C49H59F2NO8

Poids moléculaire

828 g/mol

Nom IUPAC

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C25H38O5.C24H21F2NO3/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-12,21-23,28-29H,13-14H2/t15-,16-,18+,19+,20-,21-,23-;21-,22+,23-/m01/s1

Clé InChI

PNAMDJVUJCJOIX-IUNFJCKHSA-N

SMILES isomérique

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O

SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

SMILES canonique

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Autres numéros CAS

444313-53-5

Synonymes

Combination, Ezetimibe-Simvastatin
Combination, Ezetimibe-Simvastatin Drug
Drug Combination, Ezetimibe-Simvastatin
Ezetimibe Simvastatin Combination
Ezetimibe Simvastatin Drug Combination
ezetimibe, simvastatin drug combination
ezetimibe-simvastatin combination
Ezetimibe-Simvastatin Drug Combination
Inegy
Vytorin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vytorin
Reactant of Route 2
Vytorin
Reactant of Route 3
Vytorin
Reactant of Route 4
Vytorin
Reactant of Route 5
Vytorin
Reactant of Route 6
Vytorin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.